molecular formula C8H14O4 B6160053 ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 144985-81-9

ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B6160053
CAS No.: 144985-81-9
M. Wt: 174.2
InChI Key:
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Description

Ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate, also known as ethyl cyclopropanecarboxylate (ECPC), is a cyclic organic compound that has been gaining attention in the scientific community due to its unique properties and potential applications in various fields. ECPC is a cyclic ether with a three-membered ring and two methyl groups attached to the cyclopropane ring. It has a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol. ECPC is a colorless liquid at room temperature and has a boiling point of 146 °C and a melting point of -11 °C.

Scientific Research Applications

ECPC has been studied extensively in the scientific community due to its unique properties and potential applications in various fields. It has been used as a catalyst in organic syntheses, as a reagent in peptide synthesis, and as a reactant in the synthesis of polymers, pharmaceuticals, and other organic compounds. In addition, ECPC has been investigated for its potential use in fuel cells, as a corrosion inhibitor, and as a reactant in the synthesis of polymers.

Mechanism of Action

The mechanism of action of ECPC is not fully understood, but it is believed to involve the formation of a cyclic ether-like compound that is capable of undergoing a variety of chemical reactions. The exact mechanism of action is still being studied, but it is believed that the formation of the cyclic ether-like compound is due to the presence of the two methyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate groups attached to the cyclopropane ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of ECPC are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. It has also been shown to have an inhibitory effect on the production of reactive oxygen species and to reduce oxidative stress. In addition, ECPC has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using ECPC in lab experiments include its low cost, its low toxicity, and its ability to undergo a variety of chemical reactions. However, there are some limitations to using ECPC in lab experiments. For example, ECPC is not very soluble in water, which can limit its use in certain experiments. In addition, ECPC can be difficult to handle due to its low volatility and low solubility.

Future Directions

The potential applications of ECPC are still being explored, and there are many potential future directions for research. One potential future direction is to further investigate the biochemical and physiological effects of ECPC, as well as its potential therapeutic effects. In addition, further research could be conducted to investigate the potential use of ECPC as a fuel cell catalyst, as a corrosion inhibitor, and as a reactant in the synthesis of polymers. Other potential future directions for research include the development of new methods for the synthesis of ECPC and the development of new applications for ECPC.

Synthesis Methods

The synthesis of ECPC involves a two-step process. The first step involves the reaction of ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate bromide with cyclopropanecarboxylic acid to form this compound cyclopropanecarboxylate. The second step involves the reaction of this compound cyclopropanecarboxylate with hydroxymthis compound chloride to form ECPC. The overall reaction is shown below.
C2H5Br + C3H4O2 → C6H10O3 + HBr
C6H10O3 + CH2ClOH → C6H12O4 + HCl

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate involves the protection of a cyclopropane ring, followed by the addition of two hydroxymethyl groups and esterification with ethyl alcohol.", "Starting Materials": [ "Cyclopropane", "Formaldehyde", "Hydrogen cyanide", "Ethyl alcohol", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Cyclopropane is reacted with formaldehyde and hydrogen cyanide in the presence of sodium hydroxide to form (1R,2R)-1,2-bis(cyanomethyl)cyclopropane.", "The cyanomethyl groups are reduced to hydroxymethyl groups using hydrogen gas and a palladium catalyst.", "The resulting (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane is then esterified with ethyl alcohol in the presence of sulfuric acid to form ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate." ] }

144985-81-9

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

93

Origin of Product

United States

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